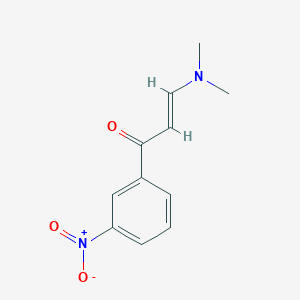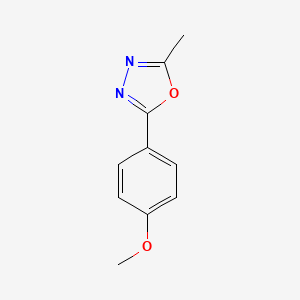
2-(4-Methoxyphenyl)-5-methyl-1,3,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Methoxyphenyl)-5-methyl-1,3,4-oxadiazole, also known as P-Methoxyphenyl oxadiazole (PMPO), is a heterocyclic compound that has gained attention in scientific research due to its potential applications in various fields. PMPO is a member of the oxadiazole family, which is a class of compounds that has been extensively studied for their diverse biological activities.
Aplicaciones Científicas De Investigación
Anticonvulsive Activity
2-(4-Methoxyphenyl)-5-methyl-1,3,4-oxadiazole and its derivatives have been explored for their anticonvulsant properties. One study synthesized various bisubstituted 1,3,4-oxadiazoles, finding that certain compounds, such as 2-[(2-butoxy-3-methoxy phenyl) methyl]-5-phenylamino 1,3,4-oxadiazole, exhibited significant anticonvulsant potency (Tsitsa et al., 1989).
Corrosion Inhibition
Research indicates that this compound compounds can function effectively as corrosion inhibitors. A study demonstrated their use in preventing steel corrosion in sulfuric acid media, with some compounds achieving more than 96% efficiency at certain concentrations (Bouklah et al., 2006).
Antibacterial Activity
These compounds have also been evaluated for their antibacterial activities. A particular study synthesized a series of novel 1,3,4-oxadiazoles and tested them against various bacterial strains. Among these, certain compounds showed significant antibacterial activity, particularly against common pathogens like Staphylococcus aureus and Escherichia coli (Rai et al., 2009).
Pharmacological Evaluation
In the realm of pharmacology, 1,3,4-oxadiazole derivatives, including those related to this compound, have been computationally and pharmacologically evaluated for various actions such as toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory effects. Certain compounds have shown promising results in these assessments, indicating potential therapeutic applications (Faheem, 2018).
Synthesis and Characterization
Research has also been conducted on the synthesis and characterization of various derivatives of this compound. Studies have focused on developing novel compounds and understanding their chemical properties, which is crucial for their potential application in different scientific fields (Shui-liang, 2006).
Antioxidant and Antiglycation Potential
These derivatives have been investigated for their antioxidant and antiglycation potential, important for managing conditions like diabetes. Some synthesized compounds have shown promising activity, suggesting their potential as lead compounds for antidiabetic drugs (Taha et al., 2015).
Luminescence and Chelate Complexes
The luminescence properties of 1,3,4-oxadiazole derivatives, including their zinc(II) and copper(II) chelates, have been studied, with some compounds exhibiting high luminescence quantum yield. This aspect of the compounds could have applications in materials science and photonics (Mikhailov et al., 2016).
Propiedades
IUPAC Name |
2-(4-methoxyphenyl)-5-methyl-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-7-11-12-10(14-7)8-3-5-9(13-2)6-4-8/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHNRDIUTVGQLLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

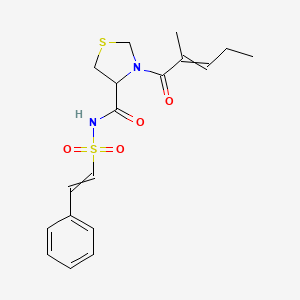
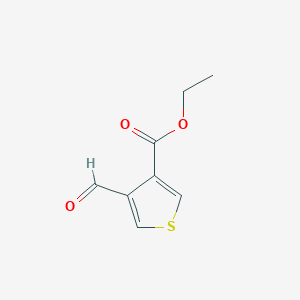
![Furan-3-yl-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2536401.png)
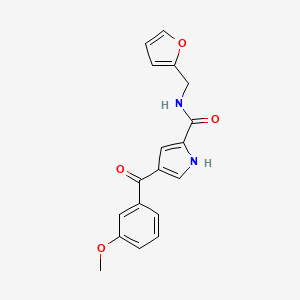


![{6,6-Dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl}methanamine hydrochloride](/img/structure/B2536406.png)
![2-Bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzaldehyde](/img/structure/B2536407.png)
![7-Hydroxy-3-(2-methoxyphenyl)-8-[(4-methyl-1-piperidinyl)methyl]-1-benzopyran-4-one](/img/structure/B2536413.png)
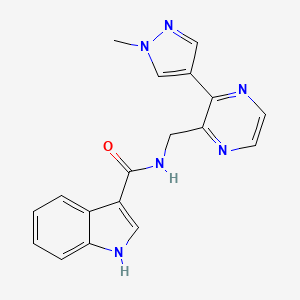
![Pyrazolo[1,5-a]pyrazin-4-amine](/img/structure/B2536416.png)
![2-(4-fluorophenyl)-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)acetamide](/img/structure/B2536417.png)
![2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-phenylethanone](/img/structure/B2536418.png)
